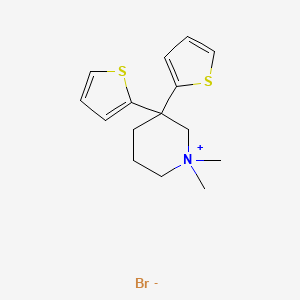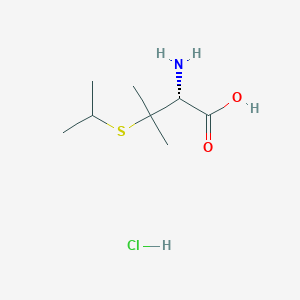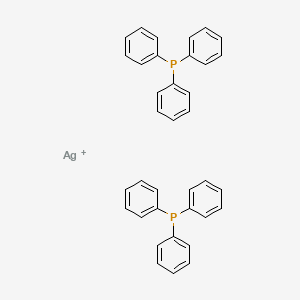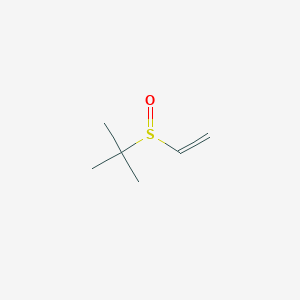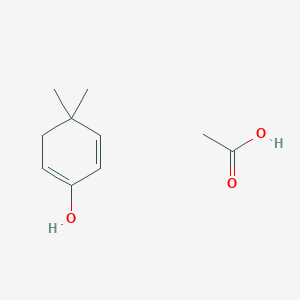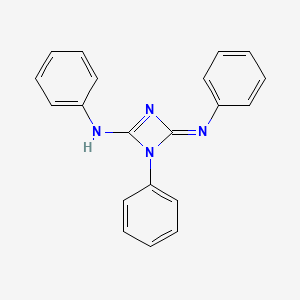
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is a complex organic compound characterized by its unique diazet structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate diazet precursors under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the diazet ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of Reactions
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N,1-Diphenyl-1,4-dihydro-1,3-diazet-2-amine: Lacks the phenylimino group, leading to different chemical properties.
N,1-Diphenyl-4-(methylimino)-1,4-dihydro-1,3-diazet-2-amine: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazet ring and phenylimino group make it a versatile compound for various applications.
特性
CAS番号 |
51131-80-7 |
|---|---|
分子式 |
C20H16N4 |
分子量 |
312.4 g/mol |
IUPAC名 |
N,1-diphenyl-4-phenylimino-1,3-diazet-2-amine |
InChI |
InChI=1S/C20H16N4/c1-4-10-16(11-5-1)21-19-23-20(22-17-12-6-2-7-13-17)24(19)18-14-8-3-9-15-18/h1-15H,(H,21,22,23) |
InChIキー |
XKPXLARFLRTPDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



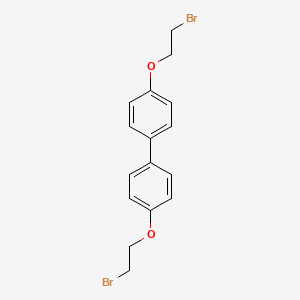



![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

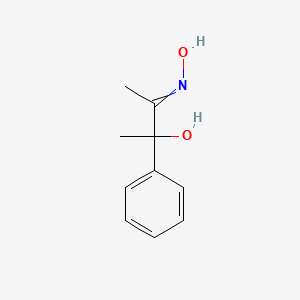
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
